![molecular formula C21H18N4O2 B3837002 N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B3837002.png)
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide
Descripción general
Descripción
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide, also known as CPI-455, is a novel small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is a protein that plays a crucial role in epigenetic regulation, specifically in the process of histone methylation. Histone methylation is a chemical modification of histone proteins that can affect gene expression. EZH2 is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic potential.
Mecanismo De Acción
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide inhibits the activity of EZH2 by binding to its catalytic domain. This prevents EZH2 from adding methyl groups to histone proteins, which in turn affects gene expression. The inhibition of EZH2 by N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide leads to the re-expression of genes that are normally silenced by EZH2-mediated histone methylation.
Biochemical and Physiological Effects:
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide has been shown to reduce the levels of histone methylation, which can affect gene expression. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide has been shown to inhibit cell proliferation and migration in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide is its specificity for EZH2. This allows for the selective inhibition of EZH2-mediated histone methylation without affecting other histone-modifying enzymes. However, one limitation of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide is its poor solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide. One potential direction is the development of more potent and selective EZH2 inhibitors. Another potential direction is the investigation of the combination of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the study of the mechanisms of resistance to EZH2 inhibitors, such as N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide, could lead to the development of strategies to overcome resistance and improve therapeutic outcomes.
Aplicaciones Científicas De Investigación
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide inhibits the activity of EZH2 and reduces the levels of histone methylation. In vivo studies have shown that N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide can inhibit tumor growth in several types of cancer, including lymphoma, breast cancer, and prostate cancer.
Propiedades
IUPAC Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-7-18(13-24-14)27-21-17(3-2-9-23-21)12-25-20(26)16-6-5-15-8-10-22-19(15)11-16/h2-11,13,22H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBMXQODPITRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-1H-indole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
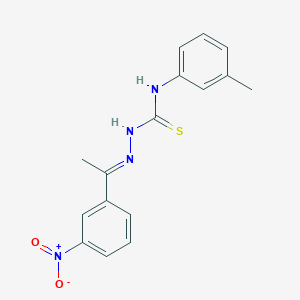
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
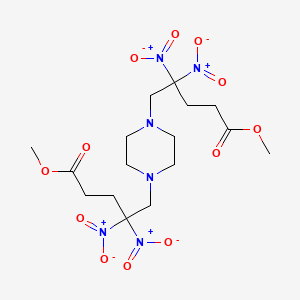

![2-(1-azocanyl)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836952.png)
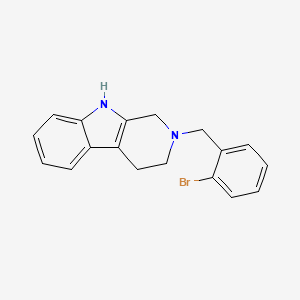
![1-(3-methoxyphenyl)ethanone [1-(3-methoxyphenyl)ethylidene]hydrazone](/img/structure/B3836964.png)
![1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole](/img/structure/B3836971.png)
![2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol](/img/structure/B3836978.png)
![methyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B3836983.png)
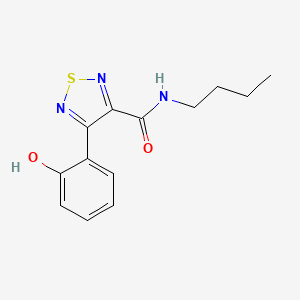
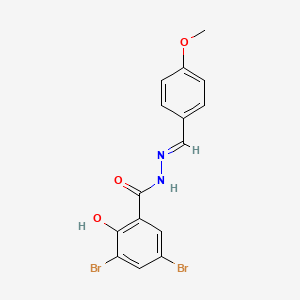
![N'-[4-(diethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3836997.png)